molecular formula C14H18O4 B7989946 O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7989946
M. Wt: 250.29 g/mol
InChI Key: ILHAYKZOPWWHCN-UHFFFAOYSA-N
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Description

O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate: is a chemical compound with the molecular formula C14H18O4. It is characterized by the presence of an oxalate group bonded to a 2-(2,4-dimethylphenyl)ethyl group and an ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 2-(2,4-dimethylphenyl)ethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

2-(2,4-Dimethylphenyl)ethanol+Oxalyl chlorideO1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate+HCl\text{2-(2,4-Dimethylphenyl)ethanol} + \text{Oxalyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(2,4-Dimethylphenyl)ethanol+Oxalyl chloride→O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(2,4-dimethylphenyl)ethanol and oxalic acid.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form different esters.

    Reduction: The oxalate group can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Esterification: Alcohols and acid catalysts such as sulfuric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: 2-(2,4-Dimethylphenyl)ethanol and oxalic acid.

    Esterification: Various esters depending on the alcohol used.

    Reduction: Corresponding alcohols

Scientific Research Applications

O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4-dimethylphenyl)ethyl group into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate depends on its specific application. In organic synthesis, it acts as a reagent to introduce the 2-(2,4-dimethylphenyl)ethyl group into target molecules. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(2,4-Dimethylphenyl)ethyl] O2-methyl oxalate
  • O1-[2-(2,4-Dimethylphenyl)ethyl] O2-propyl oxalate
  • O1-[2-(2,4-Dimethylphenyl)ethyl] O2-butyl oxalate

Uniqueness

O1-[2-(2,4-Dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to its specific combination of the 2-(2,4-dimethylphenyl)ethyl group and the ethyl oxalate group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-O-[2-(2,4-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-4-17-13(15)14(16)18-8-7-12-6-5-10(2)9-11(12)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHAYKZOPWWHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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